4-Chloropyridazine hydrochloride
Overview
Description
4-Chloropyridazine hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine. One common method includes the reaction of pyridazine with sulfur oxychloride in the presence of a solvent like methylene dichloride. The reaction is carried out at elevated temperatures, followed by cooling and purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-Chloropyridazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloropyridazine hydrochloride involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells . The compound’s effects on other biological pathways are also being explored in various studies .
Comparison with Similar Compounds
Pyridazine: The parent compound of 4-Chloropyridazine hydrochloride, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazine compounds with similar structures but different nitrogen atom positions, leading to distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyridazine derivatives. Its ability to act as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
4-chloropyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZMGGZMGYXSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704012 | |
Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193386-63-8 | |
Record name | 4-Chloropyridazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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